molecular formula C13H11N3O5S B6357188 N-(3-Methyl-4-nitro-isothiazol-5-yl)-phthalamic acid methyl ester, 95% CAS No. 1628869-89-5

N-(3-Methyl-4-nitro-isothiazol-5-yl)-phthalamic acid methyl ester, 95%

Cat. No.: B6357188
CAS No.: 1628869-89-5
M. Wt: 321.31 g/mol
InChI Key: OSSFWHWIARXJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methyl-4-nitro-isothiazol-5-yl)-phthalamic acid methyl ester, 95% is a useful research compound. Its molecular formula is C13H11N3O5S and its molecular weight is 321.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-Methyl-4-nitro-isothiazol-5-yl)-phthalamic acid methyl ester, 95% is 321.04194163 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-Methyl-4-nitro-isothiazol-5-yl)-phthalamic acid methyl ester, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methyl-4-nitro-isothiazol-5-yl)-phthalamic acid methyl ester, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[(3-methyl-4-nitro-1,2-thiazol-5-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c1-7-10(16(19)20)12(22-15-7)14-11(17)8-5-3-4-6-9(8)13(18)21-2/h3-6H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSFWHWIARXJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-3-methyl-4-nitro-isothiazole (200 mg, 0.8967 mmol), (1,3-dioxoisoindolin-2-yl)potassium (174.4 mg, 0.9415 mmol) in dry DMF (2 mL) was stirred at RT overnight. The mixture was quenched by the addition of methanol, stirred at RT for 1 h, then the reaction mixture was concentrated in vacuo. The residue was triturated in a small volume of dry MeOH. The precipitate was collected by filtration and dried in vacuo, yielding methyl 2-((3-methyl-4-nitroisothiazol-5-yl)carbamoyl)benzoate as a pale yellow solid. (165 mg, 57%) MS (ES+) 322.1.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
174.4 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

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